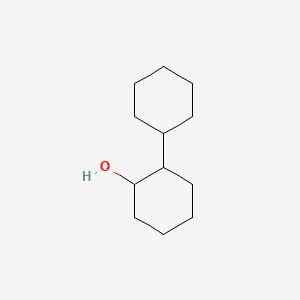

2-Cyclohexylcyclohexanol

Description

Significance of Alicyclic Alcohols in Organic Chemistry and Related Disciplines

Alicyclic alcohols are a class of organic compounds that feature a hydroxyl (-OH) group attached to a saturated or partially unsaturated carbon ring. lookchem.com These compounds, unlike their aromatic counterparts, lack a benzene (B151609) ring. lookchem.com Their structure, which can include single or fused ring systems, provides a unique blend of properties that make them significant in various scientific fields. lookchem.com In organic synthesis, alicyclic alcohols are valuable intermediates for creating more complex molecules. lookchem.com Their versatile reactivity allows them to participate in a wide range of chemical reactions, including oxidation, substitution, and dehydration. solubilityofthings.com This reactivity, combined with their potential as solvents, makes them a staple in both laboratory and industrial settings. solubilityofthings.com Furthermore, alicyclic alcohols are found in many natural products and are integral to the pharmaceutical and fragrance industries. lookchem.com

Historical Context of 2-Cyclohexylcyclohexanol Research

The synthesis of this compound has been a subject of academic and industrial interest for many years. One of the earliest and most common methods for its preparation is the catalytic hydrogenation of 2-cyclohexylcyclohexanone (B167041). chemicalbook.com This process typically involves reacting the ketone with hydrogen gas in the presence of a metal catalyst at elevated temperatures. Historical laboratory-scale methods also included multi-step syntheses, such as those involving sodium in alcohol followed by hydrogenation with a palladium catalyst. Research has also explored the production of 2-cyclohexylcyclohexanone, a direct precursor, through the dehydrogenation of this compound using a copper chromite catalyst. google.com Another historical method involves the reaction of phenol (B47542) with hydrogen in the presence of a palladium catalyst, which yields 2-cyclohexylcyclohexanone along with cyclohexanone (B45756) and cyclohexanol (B46403). google.com

Overview of Current Research Landscape and Key Challenges

Current research on this compound continues to explore its synthesis and applications. A significant area of investigation is the catalytic hydrogenation of biphenyl (B1667301) and its derivatives, where this compound is a key intermediate. jst.go.jpresearchgate.net The development of more efficient and selective catalysts for these hydrogenations is a primary focus, aiming to improve yields and reduce the formation of byproducts. researchgate.net For instance, studies on the hydrogenation of the self-condensation product of cyclohexanone, 2-(1-cyclohexenyl)cyclohexanone, have shown that it can be effectively converted to this compound. nii.ac.jp

A key challenge in the study of this compound is controlling the stereochemistry of the compound during synthesis, as it can exist as a mixture of cis and trans isomers. vwr.comlibretexts.org The separation and characterization of these isomers are crucial for understanding their distinct properties and potential applications. Researchers are also investigating the dehydration and oxidation reactions of this compound to produce other valuable chemicals. nii.ac.jp The development of greener and more sustainable synthetic routes, such as using reusable catalysts, is another important aspect of the current research landscape. beyondbenign.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclohexylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWWBKKPWACPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041414 | |

| Record name | 2-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-86-8, 51175-62-3 | |

| Record name | [1,1′-Bicyclohexyl]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6531-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Bicyclohexyl]-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E59L8NAX9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Engineering for 2 Cyclohexylcyclohexanol

Catalytic Hydrogenation Routes

Catalytic hydrogenation stands as a cornerstone for the synthesis of 2-Cyclohexylcyclohexanol, offering efficient and scalable methods for its production. These routes primarily involve the reduction of a carbonyl precursor, most notably 2-cyclohexylcyclohexanone (B167041).

Hydrogenation of 2-Cyclohexylcyclohexanone

The direct hydrogenation of 2-cyclohexylcyclohexanone is a prominent and industrially relevant method for producing this compound. This reaction involves treating the ketone with hydrogen gas in the presence of a metal catalyst at elevated temperatures, typically ranging from 150 to 250°C. The process is carefully controlled to favor the formation of the alcohol and prevent over-reduction to cyclohexylcyclohexane.

The choice and optimization of the catalyst system are critical for the successful hydrogenation of 2-cyclohexylcyclohexanone. Noble metals from Group VIII of the periodic table, particularly palladium and platinum, are highly effective hydrogenation catalysts. google.com These metals are often supported on materials like carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂) to enhance their activity and stability. google.comepo.org

For instance, a palladium-on-alumina catalyst (10 wt. % Pd) has been used effectively in the hydrogenation of cyclohexylidene cyclohexanone (B45756) (CHDA), a precursor to 2-cyclohexylcyclohexanone, at 75°C. google.com Similarly, a platinum-on-carbon catalyst (5 wt. % Pt) has demonstrated high conversion rates (91%) under similar conditions. epo.org The balance between the hydrogenating and acidic functions of bifunctional catalysts, such as Pd on a zeolite support, can significantly influence activity, selectivity, and stability. researchgate.net Research has shown that while a high selectivity to the desired product can be achieved, catalyst stability can be a challenge due to the retention of byproducts in the catalyst's micropores. researchgate.net

Table 1: Catalyst Performance in Hydrogenation

| Catalyst | Support | Temperature (°C) | Pressure | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Palladium | Alumina | 75 | Atmospheric | 83 | google.com |

| Platinum | Carbon | 75 | Atmospheric | 91 | epo.org |

| Pd-HFAU | Zeolite | 200 | 0.83 bar (H₂) | High | researchgate.net |

This table is interactive. Click on the headers to sort the data.

For industrial-scale production, continuous flow reactors are often preferred over batch reactors. This setup allows for consistent reaction conditions, better heat and mass transfer, and improved scalability. researchgate.net Continuous flow systems using polysilane-supported palladium/alumina hybrid catalysts have been developed for various hydrogenation reactions, demonstrating high throughput and catalyst turnover numbers. researchgate.net In the context of 2-cyclohexylcyclohexanone synthesis, continuous-flow reactors operating at pressures of 5–10 bar of hydrogen can suppress the formation of coke, leading to catalyst lifetimes of 200–300 hours before regeneration is needed, with yields exceeding 70%.

Multi-Step Approaches via Reduction of Carbonyl Precursors

Alternative synthetic routes to this compound involve multi-step processes starting from different carbonyl precursors. One such method begins with the self-condensation of cyclohexanone to form 2-(1-cyclohexenyl)cyclohexanone. oup.com This intermediate is then catalytically hydrogenated in the presence of palladium chloride in methanol (B129727) to yield 2-cyclohexylcyclohexanone, which is subsequently reduced to this compound. oup.com

Another historical laboratory-scale method involves the use of sodium in alcohol to generate reactive intermediates, followed by hydrogenation with a palladium catalyst to reduce the ketone. While effective for small-scale preparations, this method is less common in industrial settings due to lower efficiency.

Stereoselective Synthesis Strategies

The synthesis of this compound results in the formation of stereoisomers, specifically cis and trans isomers. The control of this stereochemistry is a critical aspect of its synthesis, as the properties and applications of the isomers can differ.

Control of cis/trans Isomer Ratios in Synthetic Pathways

The spatial arrangement of the cyclohexyl and hydroxyl groups on the cyclohexanol (B46403) ring leads to the existence of cis and trans isomers. wikipedia.org The trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric strain. pressbooks.pub The ratio of these isomers can be influenced by the reaction conditions and the chosen synthetic route.

Controlling the cis/trans isomer ratio often involves carefully selecting catalysts and reaction parameters. While specific studies detailing the precise control of cis/trans ratios in this compound synthesis are not extensively available in the provided search results, the principles of stereoselective synthesis are well-established. rsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net For example, in other systems, the choice of catalyst and reaction conditions can favor the formation of one isomer over the other. The isomerization from a less stable to a more stable isomer can sometimes be achieved by treating the mixture with a strong acid catalyst. pressbooks.pub The analysis of the resulting isomer mixture is typically performed using techniques like gas-liquid partition chromatography (GLPC).

Mechanistic Studies of Stereocontrol in Oxidation-Reduction Sequences

The stereochemical outcome in the synthesis of cyclohexanol derivatives, including this compound, is intricately linked to the reaction mechanism. ontosight.ai Oxidation-reduction sequences are pivotal in achieving desired stereoisomers. The mechanism often involves the insertion of a metal-hydride followed by β-hydride elimination, a pathway that has been elucidated through mechanistic studies. chinesechemsoc.org Density functional theory calculations have been employed to analyze the transition states that dictate the stereoselectivity, revealing that steric hindrance plays a crucial role in favoring one enantiomer over another. chinesechemsoc.org

The stereocontrol in these reactions is highly dependent on the specific reagents and conditions used. For instance, the use of chiral auxiliaries and specific catalysts can direct the stereochemical course of the reaction. ontosight.ai Boronic esters, formed from cyclohexanol derivatives, are valuable intermediates in organic synthesis, and their stereochemical configuration is determined by the reaction mechanism and the presence of any chiral directing groups. ontosight.ai Studies have shown that high stereocontrol can be achieved through methods like boron-enabled photochemistry. ontosight.ai

The choice of catalyst is critical. For example, cobalt-catalyzed asymmetric olefin isomerization has been shown to proceed via a Co-H insertion/β-H elimination pathway, which allows for excellent remote stereocontrol. chinesechemsoc.org Similarly, palladium-catalyzed reactions can achieve stereoselective trans alkene difunctionalization, offering an alternative to cis-selective methods. acs.org Understanding these mechanistic details is fundamental to designing syntheses that produce this compound with a specific and controlled stereochemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is driven by the need to reduce the environmental impact of chemical manufacturing. sigmaaldrich.comrroij.com These principles guide the development of more sustainable and efficient synthetic routes. rroij.com

A key aspect of green chemistry is the use of catalytic reagents over stoichiometric ones to minimize waste. acs.org The development of sustainable catalytic systems for this compound synthesis focuses on using earth-abundant, non-toxic metals to replace expensive and hazardous ones. mpg.de Research is directed towards designing novel catalysts that can operate under mild conditions and be easily recycled and reused. mpg.demdpi.com For instance, palladium nanoparticles immobilized on functionalized supports have been shown to be highly efficient and recyclable catalysts for the oxidation of alcohols. diva-portal.org The goal is to create catalytic processes that are not only environmentally friendly but also economically viable. mpg.deexam-corner.com

Traditional organic syntheses often rely on large volumes of volatile and hazardous solvents. Green chemistry promotes the use of safer solvents or, ideally, the elimination of solvents altogether. sigmaaldrich.com Solvent-free, or solid-state, reactions, often facilitated by techniques like ball milling, can lead to unique reactivity and minimize waste. rsc.org These mechanochemical methods have emerged as a promising alternative to solution-based chemistry. rsc.org

Similarly, conducting reactions in an aqueous phase is a greener alternative. chem960.com Water is a non-toxic, non-flammable, and inexpensive solvent. nanobioletters.com Research has demonstrated the feasibility of synthesizing cyclic compounds in aqueous media, which can simplify product isolation and reduce the environmental footprint of the process. chem960.comnanobioletters.com For example, the ring-opening of epoxides to form precursors for cyclohexanol derivatives has been successfully carried out under solvent-free conditions. researchgate.net

Interactive Table: Comparison of Solvent-Based vs. Solvent-Free Synthesis

| Parameter | Solvent-Based Synthesis | Solvent-Free/Aqueous-Phase Synthesis |

| Environmental Impact | High (due to volatile organic solvents) | Low |

| Safety | Lower (flammable, toxic solvents) | Higher |

| Cost | Higher (solvent purchase and disposal) | Lower |

| Waste Generation | High | Low |

| Reaction Efficiency | Can be lower due to dilution | Often higher due to increased reactant concentration ijrpr.com |

To improve energy efficiency, a core principle of green chemistry, non-conventional energy sources like microwave and ultrasound irradiation are being explored. sigmaaldrich.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.netoatext.com This rapid heating is often more uniform and efficient than conventional methods. researchgate.netrsc.org

Ultrasound-assisted synthesis is another energy-efficient technique that can accelerate reaction rates and improve yields. nih.govmdpi.com Sonication can promote reactions in aqueous media and at ambient temperatures, further contributing to the greenness of the process. nanobioletters.com Both microwave and ultrasound technologies offer pathways to cleaner, faster, and more efficient synthesis of this compound and its precursors. athensjournals.grresearchgate.net

Interactive Table: Effect of Energy Source on Reaction Time

| Reaction Type | Conventional Heating Time | Microwave/Ultrasound Time |

| Synthesis of Pyrimidine Derivatives nih.gov | Several hours | 50 seconds asianpubs.org |

| Synthesis of 2'-Hydroxychalcones researchgate.net | Hours | 10-15 minutes researchgate.net |

| Synthesis of α,β-unsaturated compounds oatext.com | Several hours | Minutes |

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. acs.org The goal is to design synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing the generation of by-products and waste. acs.orgomnicalculator.com Reactions with 100% atom economy, such as addition reactions, are ideal. docbrown.info

In the context of this compound synthesis, this involves choosing reaction pathways that avoid the use of protecting groups and other auxiliary substances, as these add steps and generate waste. acs.org For example, the direct hydrogenation of 2-cyclohexylcyclohexanone to this compound is a highly atom-economical step. chemicalbook.com By focusing on atom economy, chemists can design more sustainable and cost-effective manufacturing processes. exam-corner.comnumberanalytics.com Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of all forms of waste throughout the production lifecycle, from raw material sourcing to final product packaging. p2infohouse.orginvestni.com

Chemical Reactivity and Transformation Pathways of 2 Cyclohexylcyclohexanol

Oxidation Reactions and Derived Products

The hydroxyl group of 2-Cyclohexylcyclohexanol can be oxidized to form a ketone, a characteristic reaction of secondary alcohols.

The oxidation of this compound yields 2-Cyclohexylcyclohexanone (B167041). This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and another from the carbon atom to which the hydroxyl group is attached. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed for this conversion. The reaction is a fundamental process in organic synthesis, providing a pathway to the corresponding ketone, which is a valuable intermediate in various chemical industries. smolecule.com

The synthesis of 2-Cyclohexylcyclohexanone can also be achieved through the dehydrogenation of this compound in the presence of a copper chromite catalyst. google.com Another method involves passing the vapors of cyclohexanol (B46403) over a catalyst mixture of zinc, copper, and cadmium chromites. google.com

Table 1: Oxidation of this compound to 2-Cyclohexylcyclohexanone

| Reactant | Product | Reagents/Conditions |

| This compound | 2-Cyclohexylcyclohexanone | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) |

| This compound | 2-Cyclohexylcyclohexanone | Copper chromite catalyst (liquid-phase dehydrogenation) google.com |

| Cyclohexanol | 2-Cyclohexylcyclohexanone | Zinc, copper, and cadmium chromites (vapor-phase) google.com |

Selective catalytic oxidation offers a more controlled and efficient method for the conversion of alcohols to ketones. A notable process involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as a mediator in the presence of chlorine. oup.com In this system, an oxoaminium salt is formed from the nitroxide radical and chlorine, which then oxidizes the alcohol to the corresponding ketone in high yields. oup.com This method is advantageous as it operates under mild conditions and demonstrates high selectivity.

Research into nano-biomimetic metal oxide catalysts, such as those based on iron, copper, and vanadium, has shown promise for the selective oxidation of various hydrocarbons. frontiersin.org While not specifically detailed for this compound, these catalytic systems, often utilizing hydrogen peroxide as the oxidant, offer potential pathways for its selective oxidation. frontiersin.org The mechanisms can involve reactive oxygen species or metal-oxygen species that facilitate the transformation. frontiersin.org

Reduction Reactions to Saturated Cyclohexyl Derivatives

The reduction of this compound involves the removal of the hydroxyl group and saturation of the cyclohexyl ring, leading to the formation of an alkane.

Catalytic hydrogenation is a common method for the reduction of alcohols to alkanes. In this process, this compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), to produce cyclohexylcyclohexane. libretexts.org This reaction is thermodynamically favorable as it results in a more stable, lower-energy alkane product. libretexts.org The process typically involves the cleavage of the C-O bond and the addition of hydrogen across the molecule.

The efficiency and selectivity of catalytic hydrogenation can be influenced by the choice of catalyst and reaction conditions. Studies on the hydrogenation of various alkenes have demonstrated the effectiveness of catalysts like palladium-on-carbon (Pd-C) and platinum oxide (PtO₂). libretexts.org The reaction proceeds via the adsorption of both the alcohol and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms. libretexts.org

Table 2: Catalytic Hydrogenation of this compound

| Reactant | Product | Catalyst |

| This compound | Cyclohexylcyclohexane | Palladium (Pd) or Platinum (Pt) |

Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions.

The hydroxyl group is a poor leaving group, which makes direct nucleophilic substitution challenging. ksu.edu.salibretexts.org To facilitate the reaction, the -OH group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, forming -OH₂⁺, which is a much better leaving group. libretexts.org

For halogenation, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to replace the hydroxyl group with a chlorine or bromine atom, respectively. These reagents first react with the alcohol to form an intermediate that has a good leaving group, which is then displaced by the halide ion.

The mechanism of these substitution reactions can be either Sₙ1 or Sₙ2, depending on the structure of the alcohol and the reaction conditions. chemguide.co.uk For a secondary alcohol like this compound, both mechanisms may be operative. libretexts.orgchemguide.co.uk The Sₙ1 pathway involves the formation of a carbocation intermediate, while the Sₙ2 pathway proceeds through a backside attack by the nucleophile. msu.edu

Table 3: Common Reagents for Nucleophilic Substitution of this compound

| Reagent | Product Type |

| Thionyl chloride (SOCl₂) | Chloro-substituted cyclohexyl derivative |

| Phosphorus tribromide (PBr₃) | Bromo-substituted cyclohexyl derivative |

Derivatization to Activated Leaving Groups (e.g., Tosylates)

The hydroxyl group (-OH) of alcohols is a poor leaving group for nucleophilic substitution and elimination reactions. To enhance its leaving group ability, this compound can be converted into a sulfonate ester, such as a tosylate. This transformation is a crucial step in various synthetic pathways.

The derivatization is typically achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, commonly pyridine (B92270). libretexts.org The pyridine serves both as a solvent and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. In this reaction, the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. libretexts.org

A key feature of this process is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at the carbon atom bearing the hydroxyl group is retained in the resulting tosylate. libretexts.org The tosylate group (⁻OTs) is an excellent leaving group due to the resonance stabilization of its negative charge. Once formed, the 2-cyclohexylcyclohexyl tosylate can readily undergo elimination or substitution reactions under conditions where the parent alcohol would be unreactive. libretexts.orgpearson.com For instance, treatment with a strong, non-nucleophilic base like potassium t-butoxide can induce an E2 elimination to form an alkene. pearson.com

Elimination and Dehydration Mechanisms

Elimination reactions of this compound, particularly dehydration, are fundamental processes that lead to the formation of alkenes. These reactions involve the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon, resulting in a carbon-carbon double bond. The mechanisms and outcomes of these reactions are highly dependent on the reaction conditions. libretexts.org

The acid-catalyzed dehydration of secondary alcohols like this compound typically proceeds through a unimolecular elimination (E1) mechanism, especially at higher temperatures with strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orglabarchives.comchemistrysteps.com

The E1 mechanism involves a multi-step process:

Protonation of the Hydroxyl Group : The reaction begins with the protonation of the alcohol's hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group, an alkyloxonium ion (-OH₂⁺). libretexts.orglabarchives.com

Formation of a Carbocation : The alkyloxonium ion dissociates, with the water molecule departing to form a secondary carbocation intermediate at the carbon where the hydroxyl group was attached. This is the rate-determining step of the E1 reaction. libretexts.orgquizlet.com

Deprotonation : A weak base, typically water or the conjugate base of the acid (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent (beta) to the carbocation, leading to the formation of a π-bond and yielding the alkene product. labarchives.com

While the E1 pathway is common for secondary alcohols, an E2 (bimolecular elimination) mechanism can compete, particularly under specific conditions. acs.org In an E2 reaction, the removal of the beta-proton by a base occurs simultaneously with the departure of the leaving group in a single, concerted step. chemistrysteps.comamazonaws.com For an alcohol, this would require the protonated -OH₂⁺ group to be present. The E2 mechanism necessitates a specific anti-periplanar geometry between the hydrogen being removed and the leaving group. libretexts.orgmsu.edu Studies on conformationally rigid cyclohexanol systems suggest that even when the structure is optimized for E2, the E1 mechanism can still compete. acs.org The choice between E1 and E2 is influenced by factors such as the strength of the base, solvent polarity, and steric hindrance. masterorganicchemistry.com

The dehydration of this compound can lead to a mixture of isomeric alkene products, making the concepts of regioselectivity and stereoselectivity crucial.

Regioselectivity pertains to the formation of one constitutional isomer over another. khanacademy.org The dehydration of this compound can theoretically produce two primary regioisomers:

1-Cyclohexylcyclohexene (B1618056) : Formed by removing a proton from the C2 carbon of the cyclohexanol ring.

3-Cyclohexylcyclohexene : Formed by removing a proton from the C6 carbon of the cyclohexanol ring.

According to Zaitsev's Rule , elimination reactions generally favor the formation of the most stable, most highly substituted alkene. ucsb.edupdx.eduorganicchemistrytutor.com In this case, 1-cyclohexylcyclohexene is a trisubstituted alkene, whereas 3-cyclohexylcyclohexene is a disubstituted alkene. Therefore, 1-cyclohexylcyclohexene is predicted to be the major product due to its greater thermodynamic stability. labarchives.comucsb.edu

Stereoselectivity refers to the preference for forming one stereoisomer over another. khanacademy.orgpdx.edu The geometry of the reactants can influence the product distribution, especially in E2 reactions which require a trans-diaxial arrangement of the leaving group and the beta-hydrogen in a cyclohexane (B81311) ring. msu.edu In acid-catalyzed E1 reactions that proceed through a planar carbocation intermediate, this stereochemical constraint is lost, and the product distribution is primarily governed by the thermodynamic stability of the resulting alkenes. pearson.com

| Alkene Product | Substitution Pattern | Predicted Yield (Based on Zaitsev's Rule) |

|---|---|---|

| 1-Cyclohexylcyclohexene | Trisubstituted | Major Product |

| 3-Cyclohexylcyclohexene | Disubstituted | Minor Product |

As an alternative to strong mineral acids, heterogeneous catalysts, particularly acid-activated clays (B1170129) like montmorillonite (B579905), can be employed for alcohol dehydration. beyondbenign.orglakeland.edu This approach aligns with the principles of green chemistry, as the catalysts are often non-toxic, reusable, and can lead to cleaner reactions. beyondbenign.orgias.ac.in

Clays are solid materials that can function as both Brønsted and Lewis acids. ias.ac.innih.gov Their acidic sites on the surface can protonate the alcohol's hydroxyl group, facilitating dehydration in a manner analogous to homogeneous acid catalysis. lakeland.edu The reaction mechanism can proceed through carbocation intermediates, and the product distribution often follows Zaitsev's rule. lakeland.eduresearchgate.net

Key advantages of using clay catalysts include:

Milder Reaction Conditions : Dehydration can often be achieved at lower temperatures compared to using strong acids. researchgate.net

Ease of Separation : As solid catalysts, they can be easily removed from the liquid product mixture by simple filtration, simplifying purification. nih.gov

Reusability : The catalyst can often be recovered, reactivated, and reused, reducing waste and cost. beyondbenign.org

Research has shown that various alcohols, including secondary ones like cyclohexanol, undergo efficient intramolecular dehydration to form alkenes when using ion-exchanged montmorillonite catalysts. researchgate.net

Hydrodeoxygenation (HDO) Studies

Hydrodeoxygenation (HDO) is a catalytic process that removes oxygen from organic compounds by treating them with hydrogen. This process is critical in biofuel upgrading, where oxygen-rich biomass derivatives are converted into energy-dense hydrocarbons.

This compound has been identified as a key reaction intermediate in the HDO of complex oxygenated molecules, such as dibenzofuran (B1670420). researchgate.netmit.edu Dibenzofuran is a model compound representing the challenging oxygen-containing structures found in lignin-derived bio-oils. osti.govresearchgate.net

In the HDO of dibenzofuran over various metal catalysts (like Pt, Pd, Ru, or Ni), the reaction proceeds through a network of hydrogenation and deoxygenation steps. researchgate.netresearchgate.netrsc.org A common pathway involves:

Initial hydrogenation of one or both aromatic rings of dibenzofuran.

Cleavage of the C-O-C ether bond to form intermediates like 2-cyclohexylphenol (B93547). researchgate.netcip.com.cn

Further hydrogenation of the phenol (B47542) ring to produce this compound. researchgate.netcip.com.cn

The final step is the deoxygenation of this compound, where the hydroxyl group is removed to form the desired hydrocarbon product, bicyclohexane. researchgate.net

| Reactant | Key Intermediate | Final Product |

|---|---|---|

| Dibenzofuran | 2-Cyclohexylphenol → This compound | Bicyclohexane |

Reactivity Profiles in Complex Organic Systems (e.g., Dibenzofuran Hydrodeoxygenation)

In the realm of complex organic systems, this compound often emerges as a crucial intermediate in catalytic processes designed to upgrade biomass or fossil fuels. A notable example is the hydrodeoxygenation (HDO) of dibenzofuran, a persistent and toxic environmental pollutant found in coal tar and a model compound for the oxygen-containing heterocycles present in bio-oils. The transformation of dibenzofuran into valuable hydrocarbons is a key objective in creating cleaner fuels and value-added chemicals.

Research has shown that on various catalysts, such as platinum (Pt), palladium (Pd), and ruthenium (Ru) supported on materials like mesoporous silica (B1680970) (SBA-15), the HDO of dibenzofuran involves the formation of several hydrogenated intermediates. researchgate.net The detection of this compound confirms that the reaction pathway involves the hydrogenation of the aromatic rings, leading to saturated species that can then undergo C-O bond scission to produce the final deoxygenated product, bicyclohexane. researchgate.net

Theoretical studies using density functional theory (DFT) have further elucidated the reaction mechanism on catalyst surfaces like nickel (Ni). cip.com.cnresearchgate.net These studies indicate that dibenzofuran is first hydrogenated to intermediates such as tetrahydrodibenzofuran and hexahydrodibenzofuran. cip.com.cnresearchgate.net These intermediates then undergo ring-opening to form a 2-cyclohexylphenoxy compound, which can then be hydrogenated to 2-cyclohexylphenol and subsequently to this compound. cip.com.cnresearchgate.net Alternatively, the 2-cyclohexylphenoxy intermediate can be directly hydrogenated to 2-cyclohexylcyclohexanone, which is then reduced to this compound. cip.com.cn

The following table summarizes the key intermediates and final products in the hydrodeoxygenation of dibenzofuran, highlighting the central role of this compound.

| Compound Name | Role in Dibenzofuran HDO |

| Dibenzofuran | Starting Material |

| Tetrahydrodibenzofuran | Hydrogenated Intermediate |

| Hexahydrodibenzofuran | Hydrogenated Intermediate |

| 2-Cyclohexylphenol | Intermediate |

| 2-Cyclohexylcyclohexanone | Intermediate |

| This compound | Key Intermediate |

| Bicyclohexane | Final Deoxygenated Product |

The table below outlines the influence of different catalysts on the hydrodeoxygenation of dibenzofuran and the formation of key products.

| Catalyst | Key Observations | Primary Products | Reference |

| Pt/SBA-15 | High hydrogenation activity | Hydrogenated intermediates | researchgate.net |

| Ru/SBA-15 | Efficient in deoxygenation | Deoxygenated products | researchgate.net |

| Pd/COK-12 | Proceeds via HYD route | Hydrogenated species, cycloketones | acs.org |

| Ni/Pt (bimetallic) | Effective at lower temperatures and pressures | Hydrodeoxygenation products | rsc.org |

| Pt/mesoporous zeolites | High conversion rates | Bicyclohexyl, cyclopentylmethyl-cyclohexane, cyclohexane | repec.orgscispace.com |

| Sulfided Ni-Mo/Al2O3 | Two parallel pathways observed | Single-ring and double-ring hydrocarbons | mit.edu |

Stereochemical Investigations of 2 Cyclohexylcyclohexanol and Its Derivatives

Influence of Stereochemistry on Reaction Kinetics and Product Distribution

The stereochemistry of 2-cyclohexylcyclohexanol profoundly impacts the kinetics and outcomes of its chemical reactions, particularly in elimination reactions such as dehydration. The principles governing these reactions can be effectively understood by analogy with the well-studied dehydration of cis- and trans-2-methylcyclohexanol. upenn.edupharmacy180.com

In acid-catalyzed dehydration, an E1 mechanism is typically operative. upenn.edu However, in base-promoted eliminations (E2 mechanism), such as those involving a tosylate derivative, the reaction is highly stereospecific. The E2 mechanism requires an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. libretexts.org This means the two groups must be in the same plane but on opposite sides of the C-C bond, a condition best met when both are in axial positions in the chair conformation of the cyclohexane (B81311) ring. libretexts.org

For cis-2-cyclohexylcyclohexanol (assuming the hydroxyl is converted to a good leaving group like tosylate), the more stable conformation places both the large cyclohexyl group and the leaving group in equatorial positions. To achieve the necessary anti-periplanar geometry for an E2 reaction, the ring must flip to a less stable conformation where both groups are axial. In this conformation, an axial proton is available on the adjacent carbon (C1), leading to the formation of the more substituted and thermodynamically stable 1-cyclohexylcyclohexene (B1618056) (Zaitsev's product). pharmacy180.com

For trans-2-cyclohexylcyclohexanol, the most stable chair conformation will have both bulky substituents in equatorial positions. For the E2 reaction to occur, the ring must flip to a conformation where the leaving group is axial. In this arrangement, the adjacent cyclohexyl group is equatorial. The only available anti-periplanar proton is on the other adjacent carbon (C3), leading to the formation of the less substituted 3-cyclohexylcyclohexene (Hofmann product). libretexts.org This stereochemical constraint dictates the regiochemical outcome of the elimination, overriding Zaitsev's rule. libretexts.org

Table 2: Predicted Product Distribution in E2 Elimination of 2-Cyclohexylcyclohexyl Tosylate

| Starting Isomer | Required Conformation for E2 | Major Alkene Product | Minor Alkene Product | Kinetic Profile |

| cis | Leaving group (axial), Cyclohexyl (axial) | 1-Cyclohexylcyclohexene (Zaitsev) | 3-Cyclohexylcyclohexene | Faster rate due to formation of a more stable product |

| trans | Leaving group (axial), Cyclohexyl (equatorial) | 3-Cyclohexylcyclohexene (Hofmann) | 1-Cyclohexylcyclohexene | Slower rate due to stereochemical constraints leading to a less stable product libretexts.org |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of this compound is not static. Due to rotation around its carbon-carbon single bonds, the cyclohexane ring exists in various non-planar conformations. The most stable and predominant conformation is the "chair" form, which is free of angle and torsional strain. iscnagpur.ac.in In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the "equator" of the ring). gmu.edu

Through a process known as ring-flipping, one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice-versa. gmu.edu The energy barrier for this process is relatively low, but the stability of the two chair conformers can be significantly different if bulky substituents are present. Substituents in the axial position experience steric hindrance from other axial atoms on the same side of the ring (1,3-diaxial interactions), which is energetically unfavorable. iscnagpur.ac.in Consequently, conformations with bulky groups in the equatorial position are strongly preferred.

For trans-2-cyclohexylcyclohexanol, the most stable conformer will have both the large cyclohexyl group and the hydroxyl group in equatorial positions (diequatorial).

For cis-2-cyclohexylcyclohexanol, one substituent must be axial and the other equatorial (axial-equatorial). Since the cyclohexyl group is bulkier than the hydroxyl group, the conformer in which the cyclohexyl group is equatorial and the hydroxyl group is axial will be the more stable of the two possible chair conformations.

While specific molecular dynamics simulations for this compound are not widely published, the principles of conformational analysis provide a clear picture of its structural dynamics. The energetic preferences of these conformers are critical in determining the molecule's reactivity, as seen in the stereospecificity of the E2 elimination reaction.

Table 3: Conformational Preferences of this compound Isomers

| Isomer | More Stable Conformer | Less Stable Conformer | Reason for Preference |

| cis | Cyclohexyl (equatorial), -OH (axial) | Cyclohexyl (axial), -OH (equatorial) | Minimizes steric strain from the bulkier cyclohexyl group. |

| trans | Cyclohexyl (equatorial), -OH (equatorial) | Cyclohexyl (axial), -OH (axial) | Minimizes 1,3-diaxial interactions for both large groups. |

Enantioselective Synthesis of Chiral this compound Derivatives

The presence of two stereogenic centers in this compound (at C1 and C2) means that, in addition to cis and trans isomers, the molecule can exist as enantiomers. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological effects. kashanu.ac.ir

The synthesis of chiral derivatives of this compound can be achieved using several asymmetric synthesis strategies. One common approach involves the use of a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of a key bond-forming reaction. kashanu.ac.ir For instance, a chiral derivative could be synthesized starting from 2-cyclohexylcyclohexanone (B167041).

A potential synthetic route could involve the asymmetric alkylation of the enolate of 2-cyclohexylcyclohexanone. By using a chiral, non-racemic lithioenamine or a chiral catalyst, an alkyl group could be added to the alpha-carbon with a high degree of stereocontrol, creating a new stereocenter. acs.org Subsequent reduction of the ketone functionality, potentially using a stereoselective reducing agent, would yield a specific diastereomer and enantiomer of a this compound derivative. Chiral copper (II) complexes, for example, have proven effective as Lewis acid catalysts in enantioselective reactions like carbonyl-ene reactions, which form α-hydroxy esters—versatile precursors in organic synthesis. acs.org

The development of such catalytic asymmetric reactions provides an efficient pathway to optically pure indole (B1671886) derivatives and other complex chiral frameworks, and similar principles can be applied to the synthesis of chiral cyclohexanol (B46403) systems. sioc-journal.cn

Table 4: Hypothetical Enantioselective Synthesis Step

| Reaction Step | Reagents | Chiral Influence | Expected Outcome |

| Asymmetric Alkylation | 2-Cyclohexylcyclohexanone, Strong Base (e.g., LDA), Alkyl Halide (R-X) | Chiral Ligand or Auxiliary | Formation of an α-alkylated cyclohexanone (B45756) with a specific stereochemistry (e.g., predominantly the (R) or (S) enantiomer at the new stereocenter). |

| Stereoselective Reduction | α-Alkylated cyclohexanone | Stereoselective reducing agent (e.g., (R)-CBS reagent) | Reduction of the carbonyl to a hydroxyl group, creating the second stereocenter with a controlled configuration relative to the first, yielding an enantiomerically enriched this compound derivative. |

Advanced Analytical Methodologies for Research on 2 Cyclohexylcyclohexanol

Chromatographic Separations and Quantification

Chromatography is a cornerstone for the analysis of 2-Cyclohexylcyclohexanol, providing powerful means to separate it from reaction mixtures and resolve its isomers. Gas and liquid chromatography are the predominant techniques employed for these purposes.

Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment

Gas chromatography (GC) is a principal technique for the routine analysis of this compound. It is frequently used to monitor the progress of its synthesis, such as in the hydrogenation of 2-cyclohexylcyclohexanone (B167041), by analyzing conversion rates and selectivity. Furthermore, GC is the standard method for assessing the purity of the final product, with commercial standards often specifying a purity of ≥98.0% as determined by GC. nih.gov

For effective analysis, the selection of appropriate GC parameters is critical. This includes the choice of the column, temperature programming, and detector. While specific parameters for this compound are not extensively detailed in publicly available literature, general GC/MS analysis programs and methods for similar cyclic compounds provide a framework for its analysis. researchgate.netresearchgate.net A typical analysis would involve a temperature-programmed run to ensure the elution of the relatively high-boiling point alcohol.

Table 1: Illustrative GC Parameters for this compound Analysis

| Parameter | Value/Description | Purpose |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) with a mid-polarity phase. | To provide separation of the analyte from starting materials and byproducts. |

| Injector Temp. | 250 °C | To ensure complete vaporization of the sample. |

| Carrier Gas | Helium or Hydrogen | To transport the sample through the column. |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 250 °C; Hold: 5 min | To separate compounds based on boiling point and achieve good peak shape. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for identification. nih.gov |

Gas-Liquid Partition Chromatography (GLPC) for Isomer Resolution

Gas-liquid partition chromatography (GLPC), a subset of gas chromatography, is particularly effective for the challenging task of resolving the cis and trans isomers of this compound. The separation of these stereoisomers is crucial for understanding the stereochemistry of the synthesis process and for isolating specific isomers for further study. The choice of the stationary phase in GLPC is paramount for achieving resolution. Highly polar stationary phases, such as those containing cyanopropyl functional groups (e.g., SP-2560), are known to provide excellent selectivity for cis/trans isomer separations of similar cyclic molecules. sigmaaldrich.comresearchgate.netnih.gov The differential interaction of the isomers with the polar stationary phase leads to different retention times, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in complex mixtures. pressbooks.pubmsu.edulibretexts.org While specific HPLC methods for this compound are not widely documented, the technique is applicable to the analysis of bicyclic alcohols, particularly for purification or for the separation of enantiomers after derivatization with a chiral reagent. researchgate.netscielo.brchinesechemsoc.orgacs.org For instance, reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, could be employed for the analysis of reaction mixtures containing this compound and other components with varying polarities.

Table 2: General HPLC System for Bicyclic Alcohol Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) |

| Detector | UV (if derivatized) or Mass Spectrometer (LC-MS) |

| Application | Analysis of complex mixtures, purification, and chiral separations (post-derivatization). nih.govacs.org |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. sigmaaldrich.commsu.edu Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. pressbooks.pubumich.edubhu.ac.in The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum provide information about the different proton environments and their neighboring protons. Similarly, the number of signals in the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms, which can help distinguish between isomers. pressbooks.pub

Quantitative NMR (qNMR) has also emerged as a robust method for determining the absolute purity of compounds without the need for an identical reference standard. acs.orgox.ac.ukresolvemass.cabwise.kr By using a certified internal standard of known concentration, the purity of a this compound sample can be accurately calculated from the integral ratios of the analyte and standard signals in the ¹H NMR spectrum. acs.orgox.ac.uk

Table 3: Expected NMR Data for this compound

| Technique | Observed Feature | Interpretation |

|---|---|---|

| ¹H NMR | Complex multiplets in the range of ~0.8-4.0 ppm. nih.gov | Signals correspond to the various aliphatic protons on the two cyclohexane (B81311) rings. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear at the downfield end of this range. |

| ¹³C NMR | Multiple signals in the aliphatic region (~20-80 ppm). pressbooks.pubmsu.edu | Each signal represents a unique carbon environment. The number of signals can help differentiate between cis and trans isomers due to differences in symmetry. The carbon attached to the hydroxyl group would be the most downfield signal in this range. |

| qNMR | Comparison of analyte signal integral to a certified internal standard. acs.orgox.ac.uk | Provides an absolute measure of purity, which can be more accurate than chromatographic methods. resolvemass.ca |

Mass Spectrometry (MS) for Molecular Fragmentation and Trace Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a key technique for the analysis of this compound. It confirms the molecular weight of the compound and provides a characteristic fragmentation pattern that serves as a fingerprint for identification. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) of 182, corresponding to its molecular weight. nih.gov

The fragmentation pattern in electron ionization (EI) mass spectrometry is a result of the molecule breaking apart in predictable ways. For an alcohol like this compound, common fragmentation pathways include the loss of a water molecule (M-18) and cleavage of the carbon-carbon bonds adjacent to the hydroxyl group. libretexts.org Analysis of these fragments helps to confirm the structure of the molecule. The high sensitivity of MS also makes it suitable for trace analysis. chemrxiv.org

Table 4: GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 182 | Low/Absent | Molecular Ion (M⁺) |

| 164 | Variable | [M-H₂O]⁺, loss of water |

| 99 | High | Fragmentation of the ring structure |

| 82 | 99.99 (Base Peak) | C₆H₁₀⁺, likely from a retro-Diels-Alder type fragmentation of a cyclohexene (B86901) intermediate formed after water loss. nih.gov |

| 81 | 45.20 | C₆H₉⁺ fragment. nih.gov |

| 67 | 53.60 | C₅H₇⁺ fragment. nih.gov |

| 55 | 41.20 | C₄H₇⁺ fragment. nih.gov |

Data sourced from GC-MS analysis reported on PubChem. nih.gov

Infrared (IR) Spectroscopy for Functional Group Transformation Monitoring

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. studymind.co.uk It operates on the principle that covalent bonds absorb infrared radiation at specific frequencies, causing them to vibrate. savemyexams.com By analyzing the absorption spectrum, chemists can monitor the transformation of functional groups during chemical reactions. studymind.co.uk

In the context of this compound, IR spectroscopy is instrumental in tracking reactions such as its synthesis by the hydrogenation of 2-cyclohexyl cyclohexanone (B45756). chemicalbook.com The disappearance of the strong, sharp absorption band characteristic of the carbonyl (C=O) group and the appearance of a broad absorption band for the hydroxyl (O-H) group would signify the conversion. libretexts.orgmsu.edu

The table below outlines the characteristic IR absorption frequencies for the key functional groups involved in the synthesis and potential reactions of this compound.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance in Spectrum |

|---|---|---|---|

| Alcohol | O-H stretch | 3200-3600 | Strong, broad |

| Alkane | C-H stretch | 2850-2960 | Strong, sharp |

| Ketone | C=O stretch | 1705-1725 | Strong, sharp |

Advanced X-ray and Electron Spectroscopies for Surface and Electronic Structure Analysis (e.g., XPS, XAFS, TEM)

To delve deeper into the surface chemistry and electronic properties of this compound, especially when it is part of a larger system like a catalyst or a thin film, advanced spectroscopic techniques are employed.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on a material's surface. wikipedia.orgresearchgate.net By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their bonding environments. eag.com For instance, in studies involving the catalytic conversion of cyclohexanol (B46403), XPS has been used to characterize the chemical state of the active species on the catalyst surface. capes.gov.brresearchgate.net

X-ray Absorption Fine Structure (XAFS) is another powerful technique that provides information about the local atomic structure and electronic state of a specific element within a material. toray-research.co.jpaip.org XAFS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). libretexts.org XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances and coordination numbers of neighboring atoms. aip.orglibretexts.org

Transmission Electron Microscopy (TEM) is an imaging technique that provides high-resolution, two-dimensional images of a sample's internal structure. srce.hracs.org In the context of materials science involving alcohols, TEM can be used to visualize the morphology and distribution of particles or to observe cellular damage caused by compounds like ethanol. rsc.orgresearchgate.net While not directly analyzing the this compound molecule itself, TEM provides crucial contextual information when the compound is part of a larger assembly.

The following table summarizes the key information obtained from these advanced techniques.

| Technique | Abbreviation | Information Obtained | Typical Application in Context |

|---|---|---|---|

| X-ray Photoelectron Spectroscopy | XPS | Elemental composition, chemical and electronic state of surface atoms. wikipedia.org | Characterizing catalyst surfaces after reactions involving cyclohexanol derivatives. capes.gov.br |

| X-ray Absorption Fine Structure | XAFS | Local atomic structure, oxidation state, coordination environment. toray-research.co.jp | Determining the form of metal species in catalysts used for alcohol transformations. oup.com |

| Transmission Electron Microscopy | TEM | Morphology, size, and distribution of nanoscale materials. acs.org | Visualizing catalyst nanoparticles used in the synthesis or conversion of cyclohexanol-related compounds. rsc.org |

Integration of Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS)

To achieve a comprehensive analysis of complex mixtures containing this compound, hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example of a powerful hyphenated technique. Gas chromatography separates the components of a volatile mixture based on their boiling points and interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for the definitive identification and quantification of the individual compounds in the mixture.

In the analysis of reaction products from the synthesis or conversion of this compound, GC-MS is crucial for identifying isomers, byproducts, and unreacted starting materials. researchgate.net For instance, the analysis of the hydrogenation products of cyclohexanone dimer would utilize GC-MS to confirm the presence of this compound and quantify its isomers. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers even greater resolving power for extremely complex samples. chromatographyonline.comcopernicus.orgmdpi.com

The data below illustrates the type of information generated from a GC-MS analysis for a hypothetical sample containing this compound and related compounds.

| Compound | Retention Time (min) | Key Mass Spectral Peaks (m/z) |

|---|---|---|

| Cyclohexanone | 5.8 | 98, 70, 55, 42 |

| Cyclohexanol | 6.5 | 100, 82, 67, 57 |

| trans-2-Cyclohexylcyclohexanol | 10.2 | 182, 164, 99, 81 |

| cis-2-Cyclohexylcyclohexanol | 10.5 | 182, 164, 99, 81 |

Biological Activity and Mechanistic Pharmacology of 2 Cyclohexylcyclohexanol

Exploration of Bioactivity Profiles

Detailed studies comprehensively profiling the biological activities of 2-Cyclohexylcyclohexanol are scarce. The PubChem database, a public repository for chemical substance information, lists the compound but does not feature extensive "Biological Test Results". nih.gov While numerous studies have explored the bioactivities of more complex or functionally substituted cyclohexane (B81311) derivatives, such as those with antimicrobial or anti-inflammatory properties, these findings cannot be directly extrapolated to this compound. researchgate.netcabidigitallibrary.org Consequently, a specific and validated bioactivity profile for this compound remains largely uncharacterized in peer-reviewed literature.

Research on Insect Repellent Properties

The investigation of various chemical classes for insect repellent properties has a long history, with significant research efforts dating back to the 1940s. researchgate.net Aliphatic and alicyclic alcohols were among the classes of compounds evaluated for these properties. researchgate.netgoogle.com While this compound falls into this broad chemical category, specific and detailed research focusing on its repellent characteristics is limited.

Despite the general interest in alcohols as potential insect repellents, dedicated efficacy studies quantifying the repellent effect of this compound against specific vector species, such as the yellow fever mosquito (Aedes aegypti), are not available in the reviewed scientific literature. Modern repellent research tends to focus on other active ingredients like DEET, picaridin, and various botanical compounds, with a notable absence of data on this compound. nih.govnih.gov Therefore, no quantitative data on its effectiveness, duration of protection, or comparative performance can be presented.

Due to the lack of available research data, a data table on the repellent efficacy of this compound cannot be generated.

The precise biological pathways and olfactory mechanisms that would be involved in repellency by this compound have not been studied. Generally, insect repellents are thought to function by interacting with an insect's olfactory system. compoundchem.com They may work by masking human odors that attract insects or by activating specific olfactory receptors that trigger an avoidance response. However, without experimental data, it is unknown which, if any, of these mechanisms apply to this compound.

Investigation of Potential Therapeutic Applications

The exploration of this compound's therapeutic potential is currently in a nascent stage, with a significant scarcity of direct research into its biological effects and pharmacological profile. While the broader class of cyclohexanol (B46403) derivatives has been investigated for various medicinal applications, data specifically pertaining to this compound remains largely unavailable in published scientific literature. This section will delve into the hypothetical role of this compound in drug discovery based on its structural characteristics and highlight the substantial gaps in our understanding of its pharmacodynamic and pharmacokinetic properties.

Currently, there is no documented evidence to suggest that this compound is under active investigation as a therapeutic agent. Its role in drug discovery and development is, therefore, speculative and based on the potential for its chemical scaffold to be utilized in the synthesis of more complex, biologically active molecules.

Scaffold for Synthesis: The chemical structure of this compound, featuring two cyclohexane rings and a hydroxyl group, provides a foundational framework that could be chemically modified to create a library of derivative compounds. In drug discovery, such molecular scaffolds are often used as starting points for the synthesis of novel chemical entities with potential therapeutic activities. The lipophilic nature of the dual cyclohexane rings combined with the reactive hydroxyl group offers multiple avenues for chemical derivatization.

In Silico and Computational Screening: In the absence of experimental data, computational methods could offer preliminary insights into the potential biological targets of this compound. Virtual screening techniques, such as molecular docking, could be employed to predict the binding affinity of this compound and its hypothetical derivatives against a wide range of biological targets, including enzymes and receptors. However, it is crucial to note that no such studies specifically focusing on this compound have been published.

The following table summarizes the potential, yet currently unexplored, avenues for this compound in drug discovery research:

| Research Area | Potential Application of this compound | Current Status |

| Medicinal Chemistry | As a starting scaffold for the synthesis of novel compounds. | No published research. |

| Computational Chemistry | In silico screening for potential biological targets. | No published research. |

| High-Throughput Screening | Inclusion in chemical libraries for screening against various diseases. | No public data available. |

A thorough review of scientific literature reveals a complete absence of studies on the pharmacodynamics and pharmacokinetics of this compound. These are critical areas of investigation in the development of any potential therapeutic agent.

Pharmacodynamics (PD): The pharmacodynamic properties of a compound describe its mechanism of action, including the molecular targets it interacts with and the resulting physiological effects. For this compound, there is no information regarding:

Mechanism of Action: The specific biochemical pathways or receptors that this compound might modulate are unknown.

In Vitro and In Vivo Effects: There are no published reports of in vitro (cell-based) or in vivo (animal) studies to determine its biological effects.

Pharmacokinetics (PK): The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential to determine how the body processes the compound. For this compound, the following information is entirely lacking:

Absorption: The extent and rate of its absorption following administration by any route are unknown.

Distribution: There is no data on how the compound distributes throughout the body and whether it accumulates in specific tissues.

Metabolism: The metabolic pathways, including the enzymes involved in its biotransformation and the structures of any metabolites, have not been investigated.

Excretion: The routes and rate of elimination of this compound and its potential metabolites from the body are undetermined.

The table below highlights the significant research gaps in the pharmacological understanding of this compound.

| Pharmacological Parameter | Status of Research for this compound |

| Pharmacodynamics | |

| Mechanism of Action | Not Investigated |

| Biological Targets | Unknown |

| In Vitro Efficacy | No Data |

| In Vivo Efficacy | No Data |

| Pharmacokinetics | |

| Absorption | Not Investigated |

| Distribution | Not Investigated |

| Metabolism | Not Investigated |

| Excretion | Not Investigated |

Environmental Fate and Biogeochemical Transformations of 2 Cyclohexylcyclohexanol

Biotic Transformation Processes

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of organic compounds from the environment. nih.gov

The biodegradation of 2-Cyclohexylcyclohexanol is expected to occur in soil, water, and sediment, with the rate and extent of degradation dependent on the presence of suitable microbial populations and environmental conditions.

Aerobic Biodegradation: Under aerobic conditions (in the presence of oxygen), this compound is predicted to be biodegradable, although likely not readily. Studies on analogous compounds, such as cyclohexanol (B46403) and (4-methylcyclohexyl)methanol, have demonstrated that aerobic microorganisms are capable of degrading these substances. The process is generally more rapid and complete in aerobic environments compared to anaerobic ones. nih.gov In soil and water, aerobic bacteria are expected to initiate the degradation process.

Anaerobic Biodegradation: In the absence of oxygen, such as in some sediment layers and groundwater, the biodegradation of this compound is expected to be significantly slower than under aerobic conditions. cdc.govnih.gov Studies on similar cyclic alcohols have shown that anaerobic degradation is often reluctant and may not lead to complete mineralization.

While specific metabolic pathway studies for this compound are not available, a probable degradation pathway can be inferred from the metabolism of cyclohexanol by various microorganisms. nih.gov The initial step in the aerobic biodegradation is likely the oxidation of the alcohol functional group to a ketone, forming 2-cyclohexylcyclohexanone (B167041). nih.gov

Following the initial oxidation, subsequent enzymatic reactions are expected to lead to the cleavage of one or both of the cyclohexyl rings. This process, known as ring fission, would result in the formation of dicarboxylic acids and other smaller organic molecules that can then be incorporated into the central metabolic pathways of the microorganisms. nih.gov A proposed initial metabolic pathway is as follows:

Oxidation: this compound is oxidized to 2-cyclohexylcyclohexanone.

Ring Cleavage: The 2-cyclohexylcyclohexanone undergoes ring opening, potentially forming intermediate dicarboxylic acids.

Further Degradation: These intermediates are further broken down into smaller molecules that can enter the Krebs cycle.

Key potential metabolites in this proposed pathway include:

2-Cyclohexylcyclohexanone

Adipic acid (from the cleavage of a cyclohexyl ring)

Other short-chain fatty acids

Environmental Persistence and Mobility Studies

The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. concawe.eu Mobility describes the potential for a chemical to move through different environmental compartments. sfu.ca

Persistence: Based on its predicted slow rate of biodegradation, this compound is expected to be moderately persistent in the environment. Its persistence will be higher in anaerobic environments like deep sediment and groundwater where biodegradation rates are significantly lower.

Mobility: The mobility of an organic compound in soil and sediment is largely determined by its tendency to adsorb to organic matter and soil particles. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater tendency to adsorb and therefore lower mobility. The Koc for this compound can be estimated from its octanol-water partition coefficient (log Kow).

| Parameter | Estimated Value | Implication for Mobility |

|---|---|---|

| log Kow | 3.118 | Indicates a moderate tendency to partition into organic phases. |

| Koc (L/kg) | ~1,350 | Suggests low to moderate mobility in soil and sediment. |

The estimated Koc value suggests that this compound will have a tendency to adsorb to soil and sediment, limiting its transport to groundwater. However, some leaching may still occur, particularly in soils with low organic matter content.

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated using the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. ecetoc.org

The BCF of a non-ionic organic compound like this compound can be estimated from its log Kow value using established regression equations. nih.gov

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| log Kow | 3.118 | Indicates a moderate lipophilicity. |

| BCF (L/kg) | ~78 | Low potential for bioaccumulation in aquatic organisms. |

A BCF value of less than 1,000 is generally considered to indicate a low potential for bioaccumulation. Therefore, based on its estimated BCF, this compound is not expected to significantly bioaccumulate in the tissues of aquatic organisms. Metabolism of the compound within organisms would further reduce its bioaccumulation potential. nih.gov

Theoretical and Computational Studies of 2 Cyclohexylcyclohexanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, such as Density Functional Theory (DFT), are used to predict a variety of molecular properties.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical calculations can provide insights into the distribution of electrons within 2-Cyclohexylcyclohexanol, identifying regions of high or low electron density. This information is crucial for predicting how the molecule will interact with other chemical species.

Reactivity descriptors, derived from the electronic structure, quantify the reactivity of different sites within the molecule. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP): The ESP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack.

Fukui Functions: These descriptors identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack.

While specific DFT studies on this compound are not available, research on other cyclic alcohols, like menthol (B31143) isomers, utilizes these principles to understand their properties. mdpi.commpg.de

Interactive Data Table: Hypothetical Reactivity Descriptors for this compound Isomers

This table is a hypothetical representation of data that would be generated from quantum chemical calculations and is for illustrative purposes only.

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| cis-2-Cyclohexylcyclohexanol | -6.5 | 1.2 | 7.7 | 1.8 |

| trans-2-Cyclohexylcyclohexanol | -6.6 | 1.1 | 7.7 | 1.5 |

Molecular Modeling and Simulation of Reaction Pathways